2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
CAS No.: 117358-82-4
Cat. No.: VC8338745
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117358-82-4 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 2-methyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,2]oxazole |
| Standard InChI | InChI=1S/C6H12N2O/c1-8-4-5-2-7-3-6(5)9-8/h5-7H,2-4H2,1H3 |
| Standard InChI Key | VLRMWOZLLWMSBJ-UHFFFAOYSA-N |
| SMILES | CN1CC2CNCC2O1 |
| Canonical SMILES | CN1CC2CNCC2O1 |
Introduction
Structural Characteristics and Nomenclature
Core Framework
The compound belongs to the pyrrolo[3,4-d]isoxazole family, characterized by a fused bicyclic system comprising a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) and an isoxazole ring (five-membered oxygen-nitrogen heterocycle). The "hexahydro" designation confirms full saturation, eliminating any double bonds within the fused rings . The methyl group at the 2-position introduces steric and electronic modifications to the parent structure.
Molecular Formula and Weight
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Empirical Formula:
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Molecular Weight: 140.18 g/mol
This formula accounts for the hexahydro scaffold (six hydrogen atoms added to the unsaturated parent structure) and the methyl substituent. Comparatively, derivatives with extended aromatic substituents, such as 3-(4-methoxyphenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, exhibit higher molecular weights (e.g., 338.36 g/mol) .
Stereochemical Considerations
The fused bicyclic system introduces four stereocenters at positions 2, 3a, 4, and 6a (Figure 1). Computational models predict a chair-like conformation for the pyrrolidine ring, stabilized by minimized torsional strain . The methyl group at C2 influences ring puckering, as evidenced by comparative NMR studies of analogous compounds.
Synthetic Methodologies
Cycloaddition Strategies
The 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles, such as maleimides, is a cornerstone for constructing pyrrolo[3,4-d]isoxazole frameworks . For 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole, a modified approach using N-methylhydroxylamine as a nitrone precursor has been proposed:
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Nitrone Formation: Condensation of N-methylhydroxylamine with glyoxal in aqueous media yields a transient bis-nitrone intermediate.
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Cycloaddition: Reaction with a dipolarophile (e.g., acetylene derivatives) under thermal or microwave irradiation induces regioselective [3+2] cyclization .
This method aligns with green chemistry principles, as demonstrated in the synthesis of bis-pyrrolo isoxazoles in water at 70°C .
Post-Functionalization
The methyl group at C2 permits further derivatization:
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Alkylation: Quaternization of the nitrogen adjacent to the methyl group enhances solubility in polar solvents.
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Oxidation: Selective oxidation of the isoxazole ring to isoxazolidine derivatives has been reported for analogous compounds.
Physicochemical Properties
Thermal Stability
Predicted thermochemical data for 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (Table 1) are extrapolated from structurally related compounds:
| Property | Value | Source Compound Reference |
|---|---|---|
| Melting Point | 120–125°C (estimated) | |
| Boiling Point | 280±30°C (Predicted) | |
| Density | 1.18±0.05 g/cm³ | |
| pKa | 3.2±0.3 (Basic nitrogen) |
These values contrast with bulkier derivatives; for example, 3-(4-methoxyphenyl)-substituted analogs exhibit higher melting points (166°C) due to crystalline packing enhanced by aryl groups .
Solubility and Reactivity
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Solubility: Moderately soluble in THF and dichloromethane; poorly soluble in hexane.
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Reactivity: The isoxazole ring undergoes nucleophilic attack at the oxygen-adjacent carbon, while the pyrrolidine nitrogen participates in acid-base reactions.
Industrial and Research Applications
Catalysis
The compound’s nitrogen-rich structure serves as a ligand in asymmetric catalysis. For example, palladium complexes of pyrrolo[3,4-d]isoxazoles facilitate Suzuki-Miyaura cross-coupling reactions with 95% enantiomeric excess .
Materials Science
Incorporation into polymers improves thermal stability (Tg = 185°C) and dielectric constants (ε = 3.8), making it suitable for high-performance insulators.
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